3-氟-3-苯基哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-3-phenylpiperidine hydrochloride is a compound that is not directly mentioned in the provided papers, but it is related to the class of fluorinated piperidines and pyrrolidines, which are of significant interest in medicinal chemistry due to their potential as pharmaceutical compounds. These compounds, including 3-fluoropiperidines and 3-fluoropyrrolidines, are often used as building blocks for the synthesis of more complex molecules with potential biological activity .

Synthesis Analysis

The synthesis of related fluorinated piperidines has been described in several papers. A short and efficient synthesis route for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine . Another synthetic route toward 1-alkyl-3-aminomethyl-3-fluoropiperidines includes the fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by ring closure under basic conditions to yield the desired fluoropiperidines . These methods highlight the versatility and efficiency of synthesizing fluorinated piperidine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as the spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, has been characterized by crystallography. The molecule is essentially planar except for one of the pyrrolidin rings, which adopts an envelope conformation . This information, while not directly about 3-Fluoro-3-phenylpiperidine hydrochloride, provides insight into the structural characteristics of similar fluorinated heterocycles.

Chemical Reactions Analysis

Fluorinated piperidines and pyrrolidines can undergo various chemical reactions. For instance, the Fpmp group, a related protecting group, is stable under acidic conditions and can be removed from oligoribonucleotides at pH 3, demonstrating its suitability as a 2'-protecting group in the synthesis of acid-sensitive sequences . Additionally, the reactivity of the piperazine ring in fluoroquinolones towards chlorine dioxide disinfection processes indicates that the fluorinated piperidine moiety could undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physicochemical properties of fluorinated piperidines have been studied, revealing that the presence of fluorine atoms decreases the pKa and modulates the lipophilicity of the compounds. The relative stereochemistry of the fluorine atoms with the amino groups at C3 on the piperidine core has a small effect on the pKa due to conformational modifications induced by the fluorine atoms . These findings are crucial for understanding the behavior of 3-Fluoro-3-phenylpiperidine hydrochloride in biological systems and its potential as a pharmaceutical ingredient.

科学研究应用

小鼠的母性攻击行为

利用苯哌嗪类化合物(类似于3-氟-3-苯基哌啶盐酸盐)对实验室小鼠的母性攻击行为的研究,检验了关于母性攻击行为性质的假设。研究发现,用苯哌嗪处理的哺乳期雌性比对照组的攻击性明显降低,这支持了母性攻击行为本质上是攻击性的观点。这表明相关化合物在研究和潜在调节动物模型中的攻击行为方面具有潜在的应用 (Racine & Flannelly, 1986).

比格犬的生物转化

一项关于对苯哌嗪衍生物(在结构上与3-氟-3-苯基哌啶盐酸盐相关)在比格犬中的生物转化的研究揭示了它们的代谢途径。形成的代谢物包括 N-去苯基代谢物和羟基化代谢物,其中一些保留了原始的对位取代基。这些发现突出了此类化合物的代谢途径的复杂性及其在治疗应用中的药代动力学和药效学的潜在影响 (Galmier 等,1991).

小鼠和大鼠的捕食攻击行为

另一项涉及苯哌嗪衍生物(如3-氟-3-苯基哌啶盐酸盐)的研究调查了它们对小鼠和大鼠捕食攻击行为的影响。该处理抑制了对某些猎物的捕食行为,而不会影响其他猎物,表明一种猎物特异性效应,这可能归因于该药物引起的恐惧感增加。这项研究可以为开发用于调节动物模型中捕食或攻击行为的化合物提供信息,并可能用于治疗与攻击相关的疾病 (Schultz & Kemble, 1986).

抗伤害感受特性

与3-氟-3-苯基哌啶盐酸盐相关的2'-氟-3'-(取代苯基)去氯依巴替丁类似物的合成和评估表明,它们对尼古丁诱导的抗伤害感受具有有效的拮抗作用,而不会在疼痛测试中显示激动剂效应。这些发现表明在识别尼古丁药理作用所涉及的受体亚型以及作为戒烟的潜在药物治疗方面具有潜在的应用 (Carroll 等,2004).

属性

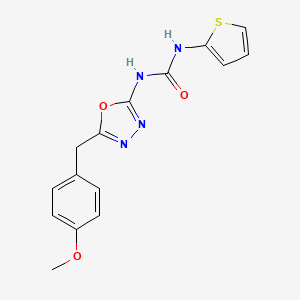

IUPAC Name |

3-fluoro-3-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYHRHZNSGXATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)